Divergent Acylation Reactivity of 5,7-Dibromo vs. 5-Bromo-1,2-benzisoxazol-3(2H)-one Derivatives
In a direct comparative acylation study, the 5,7-dibromo derivative of 3-hydroxy-1,2-benzisoxazole (BIO) demonstrated a distinct reaction outcome compared to the 5-bromo analog. While the predominant course for BIO derivatives with acetic anhydride, benzoyl chlorides, and alkyl chloroformates is O-acylation, the 5,7-dibromo substitution pattern produced a notable exception: 5,7-Br2-2-(o-chlorobenzoyloxy)-benzoxazolinone was obtained as an N-acylation product [1]. This divergent reactivity is attributed to the electronic and steric effects conferred by the dual bromine substitution at the 5 and 7 positions, which alters the nucleophilic character of the ring nitrogen relative to the oxygen center [1].
| Evidence Dimension | Acylation reaction outcome (O-acylation vs. N-acylation) |
|---|---|
| Target Compound Data | N-acylation product observed: 5,7-Br2-2-(o-chlorobenzoyloxy)-BO (compound 5a) [1] |
| Comparator Or Baseline | 5-bromo-3-hydroxy-1,2-benzisoxazole; predominant O-acylation pathway for BIO derivatives [1] |
| Quantified Difference | Qualitative divergence in reaction pathway; 5,7-dibromo derivative uniquely produced N-acylation exception among BIO derivatives [1] |
| Conditions | Acylation with acetic anhydride, benzoyl chlorides, and alkyl chloroformates under standard laboratory conditions [1] |
Why This Matters
This reactivity divergence directly impacts synthetic route design: researchers seeking O-acylated benzisoxazole products should avoid the 5,7-dibromo derivative, whereas those specifically requiring N-acylated intermediates may find this substitution pattern uniquely enabling.
- [1] Domagalina, E., et al. (1978). Acylation of benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles. Polish Journal of Pharmacology and Pharmacy, 30(5), 717-723. PMID: 751012. View Source
